21-Hydroxyoligomycin A 21-Hydroxyoligomycin A
Brand Name: Vulcanchem
CAS No.: 102042-09-1
VCID: VC0010920
InChI: InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1
SMILES: CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C
Molecular Formula: C45H74O12
Molecular Weight: 807.1 g/mol

21-Hydroxyoligomycin A

CAS No.: 102042-09-1

VCID: VC0010920

Molecular Formula: C45H74O12

Molecular Weight: 807.1 g/mol

* For research use only. Not for human or veterinary use.

21-Hydroxyoligomycin A - 102042-09-1

Description

21-Hydroxy-oligomycin A is a derivative of oligomycin A, a macrolide antibiotic produced by the bacterium Streptomyces. Oligomycin A is primarily recognized for its role as an inhibitor of mitochondrial ATP synthase, specifically blocking the proton channel in the F₀ subunit, which is essential for ATP production through oxidative phosphorylation. The modification at the 21-hydroxyl position enhances its biological activity and specificity, making it a subject of interest in biochemical research and potential therapeutic applications. 21-Hydroxy-oligomycin A exhibits potent biological activity by specifically targeting mitochondrial ATP synthase, disrupting the proton gradient necessary for ATP synthesis. This inhibition can lead to various cellular responses, including metabolic adaptation in cancer cells, where it may induce increased glycolysis as a compensatory mechanism to maintain ATP levels despite impaired oxidative phosphorylation. Studies have also indicated that oligomycin derivatives can modulate cellular signaling pathways related to energy metabolism, such as AMP-activated protein kinase (AMPK) activation, which plays a crucial role in cellular energy homeostasis.

The synthesis of 21-hydroxy-oligomycin A typically involves chemical modifications of oligomycin A, achieved through various synthetic routes to optimize yield and purity while maintaining the biological activity characteristic of oligomycin derivatives. It stands out due to its enhanced specificity and potency against mitochondrial ATP synthase compared to other inhibitors like oligomycin A and venturicidin. Its unique hydroxylation at the 21-position may also influence its pharmacokinetic properties and biological activity. Several compounds share structural or functional similarities with 21-hydroxy-oligomycin A, including Oligomycin A, which also inhibits ATP synthase and possesses strong antibacterial properties, Venturicidin, which inhibits ATP synthase with a similar binding site but different structural features, Bedaquiline, a synthetic compound that inhibits mycobacterial ATP synthase and is used primarily against tuberculosis, and Melittin, an amphipathic peptide from bee venom that disrupts membrane integrity and has diverse biological effects.

Furthermore, research has led to the isolation of other oligomycins, such as oligomycins A–E, and 21-hydroxy-oligomycin C, from Streptomyces strains . These compounds have confirmed structures through detailed spectroscopic analysis . Chemical modification of oligomycin A has been explored as a method to optimize its biological properties, such as reducing toxicity while retaining antitumor and antifungal activity . These modifications involve transformations of macrolactone double bonds, modification of the hydroxypropyl side-chain, and acylation of hydroxyl groups .

CAS No. 102042-09-1
Product Name 21-Hydroxyoligomycin A
Molecular Formula C45H74O12
Molecular Weight 807.1 g/mol
IUPAC Name (4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,28S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,15,16,28-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione
Standard InChI InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1
Standard InChIKey PIKJILHUPCWBCA-NMZLQNICSA-N
SMILES CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C
Canonical SMILES CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2CC(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)O)C)C)O)C)(C)O)(C)O)C
Appearance White Lyophilisate
Synonyms (1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,1
Reference Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A. Wagenaar M.M. et al. J Nat Prod. 2007, in press.Plasmid effects on secondary metabolite production by a streptomycete synthesizing an anthelmintic macrolide.Thomas D.I. et al. J Gen Microbiol. 1991, 137, 2331.
PubChem Compound 6438916
Last Modified Apr 15 2024

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